molecular formula C6H12O2 B8348487 2-[(3S)-oxolan-3-yl]ethan-1-ol

2-[(3S)-oxolan-3-yl]ethan-1-ol

Cat. No.: B8348487
M. Wt: 116.16 g/mol
InChI Key: SVNHEBUGYPWWOF-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3S)-Oxolan-3-yl]ethan-1-ol is a chiral secondary alcohol comprising a tetrahydrofuran (oxolane) ring substituted at the 3S-position with a hydroxymethyl group. Its molecular formula is C₆H₁₂O₂ (molecular weight: 116.16 g/mol). The compound’s stereochemistry and functional group arrangement make it a valuable intermediate in pharmaceutical synthesis, particularly for chiral drug development . Its structural analogs vary in substituent positions, functional groups, or stereochemistry, leading to distinct physicochemical and biological properties.

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2-[(3S)-oxolan-3-yl]ethanol

InChI

InChI=1S/C6H12O2/c7-3-1-6-2-4-8-5-6/h6-7H,1-5H2/t6-/m0/s1

InChI Key

SVNHEBUGYPWWOF-LURJTMIESA-N

Isomeric SMILES

C1COC[C@H]1CCO

Canonical SMILES

C1COCC1CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Stereoisomer: 2-[(3R)-Oxolan-3-yl]ethan-1-ol

  • Structural Difference : The R-enantiomer shares the same molecular formula (C₆H₁₂O₂ ) but differs in the configuration of the oxolane ring’s 3-position hydroxyl group.
  • Key Implications: Enantiomeric purity is critical in drug design, as biological systems often exhibit stereoselectivity. For example, the (3S)-enantiomer may interact differently with enzymes or receptors compared to the (3R)-form .

Positional Isomer: 2-(Oxolan-2-yl)ethan-1-ol

  • Structural Difference: The ethanol group is attached to the oxolane ring’s 2-position instead of the 3S-position.
  • Key Implications :
    • Altered ring substitution affects molecular geometry and intermolecular interactions.
    • Boiling point and solubility may differ due to changes in hydrogen-bonding capacity and steric effects .

Functionalized Derivatives

2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol
  • Structure: Features an aminomethyl group on the oxolane ring and an ether-linked ethanol chain.
  • Molecular Formula: C₇H₁₅NO₃ (MW: 161.2 g/mol).
  • Properties: The aminomethyl group introduces basicity, enhancing solubility in acidic environments. Reported as an oil at room temperature, suggesting lower crystallinity compared to the parent alcohol .
2-{2-[(2-Methyloxolan-3-yl)amino]ethoxy}ethan-1-ol
  • Structure : Contains a methyl-substituted oxolane ring and a secondary amine-ether chain.
  • Molecular Formula: C₉H₁₉NO₃ (MW: 189.25 g/mol).

Carboxylic Acid Analog: 2-[(3S)-Oxolan-3-yl]acetic Acid

  • Structure : Replaces the hydroxymethyl group with a carboxylic acid.
  • Molecular Formula : C₆H₁₀O₃ (MW: 130.14 g/mol).
  • Properties :
    • Increased polarity and acidity (pKa ~4-5) compared to the alcohol, enabling salt formation or esterification.
    • Used as a chiral building block for bioactive molecules .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-[(3S)-Oxolan-3-yl]ethan-1-ol C₆H₁₂O₂ 116.16 Secondary alcohol, oxolane
2-[(3R)-Oxolan-3-yl]ethan-1-ol C₆H₁₂O₂ 116.16 Secondary alcohol, oxolane
2-(Oxolan-2-yl)ethan-1-ol C₆H₁₂O₂ 116.16 Secondary alcohol, oxolane
2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol C₇H₁₅NO₃ 161.20 Ether, aminomethyl, alcohol
2-{2-[(2-Methyloxolan-3-yl)amino]ethoxy}ethan-1-ol C₉H₁₉NO₃ 189.25 Ether, amine, alcohol
2-[(3S)-Oxolan-3-yl]acetic Acid C₆H₁₀O₃ 130.14 Carboxylic acid, oxolane

Research Findings and Implications

  • Stereochemistry Matters : The (3S)-configuration of this compound is critical in asymmetric synthesis, as seen in the development of EMPA (), where oxolan-3-yl groups are key to binding affinity .
  • Functional Group Engineering: Derivatives like the aminomethyl analog () demonstrate how introducing nitrogen enhances solubility and bioactivity .
  • Positional Isomerism: The 2-oxolanyl ethanol () lacks the stereochemical complexity of the 3S-isomer, limiting its utility in chiral applications .

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